molecular formula C6H11ClO5 B13681243 (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone

(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone

Cat. No.: B13681243
M. Wt: 198.60 g/mol
InChI Key: VBGLFNMWEMGFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is a chlorinated sugar derivative This compound is characterized by its unique structure, which includes a chlorine atom and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone typically involves the chlorination of a suitable sugar precursor. One common method involves the use of hydrochloric acid in the presence of a catalyst to introduce the chlorine atom into the sugar molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the sugar precursor is reacted with chlorine gas or hydrochloric acid under optimized conditions. The process may include steps for purification and isolation of the desired product to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a dechlorinated sugar derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dechlorinated sugar derivatives.

    Substitution: Formation of hydroxylated or aminated sugar derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone is used as a building block for the synthesis of more complex molecules

Biology

The compound is studied for its potential biological activities. Its structural similarity to natural sugars makes it a candidate for investigating enzyme interactions and metabolic pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone involves its interaction with specific molecular targets. The chlorine atom and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R,5R)-1-Bromo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a bromine atom instead of chlorine.

    (3S,4R,5R)-1-Fluoro-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with a fluorine atom instead of chlorine.

    (3S,4R,5R)-1-Iodo-3,4,5,6-tetrahydroxy-2-hexanone: Similar structure with an iodine atom instead of chlorine.

Uniqueness

The uniqueness of (3S,4R,5R)-1-Chloro-3,4,5,6-tetrahydroxy-2-hexanone lies in its specific reactivity and the nature of the chlorine atom. Chlorine provides distinct chemical properties compared to other halogens, influencing the compound’s reactivity and interactions with biological molecules.

Properties

Molecular Formula

C6H11ClO5

Molecular Weight

198.60 g/mol

IUPAC Name

1-chloro-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H11ClO5/c7-1-3(9)5(11)6(12)4(10)2-8/h4-6,8,10-12H,1-2H2

InChI Key

VBGLFNMWEMGFTR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(=O)CCl)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.